molecular formula C12H15NO4S B14748710 2-Benzamido-4-(methanesulfinyl)butanoic acid CAS No. 3054-52-2

2-Benzamido-4-(methanesulfinyl)butanoic acid

Cat. No.: B14748710
CAS No.: 3054-52-2
M. Wt: 269.32 g/mol
InChI Key: RGQMMJWJMMNPLS-UHFFFAOYSA-N
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Description

2-Benzamido-4-(methanesulfinyl)butanoic acid is a derivative of methionine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4-(methanesulfinyl)butanoic acid typically involves the benzoylation of amino acids. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4-(methanesulfinyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

2-Benzamido-4-(methanesulfinyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-4-(methanesulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a methionine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-4-(methanesulfinyl)butanoic acid is unique due to its methanesulfinyl group, which provides specific chemical reactivity and potential applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic and industrial applications.

Properties

CAS No.

3054-52-2

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

2-benzamido-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C12H15NO4S/c1-18(17)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

RGQMMJWJMMNPLS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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